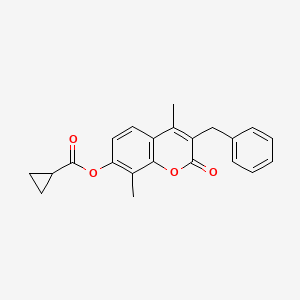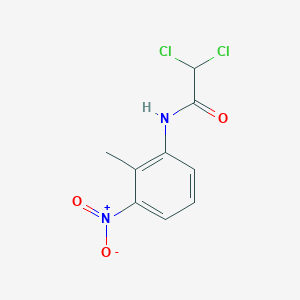
2,2-dichloro-N-(2-methyl-3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dichloro-N-(2-methyl-3-nitrophenyl)acetamide is an organic compound with the molecular formula C9H8Cl2N2O3 It is a derivative of acetamide, characterized by the presence of two chlorine atoms, a nitro group, and a methyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-(2-methyl-3-nitrophenyl)acetamide typically involves the reaction of 2-methyl-3-nitroaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the amine group of 2-methyl-3-nitroaniline attacks the carbonyl carbon of chloroacetyl chloride, resulting in the formation of the acetamide derivative.
Reaction Conditions:
Reagents: 2-methyl-3-nitroaniline, chloroacetyl chloride, pyridine
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to reflux
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and reduce waste. The reaction conditions are optimized to achieve high purity and yield of the final product.
化学反応の分析
Types of Reactions
2,2-dichloro-N-(2-methyl-3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas, or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides with various functional groups.
Reduction: Formation of 2,2-dichloro-N-(2-methyl-3-aminophenyl)acetamide.
Oxidation: Formation of 2,2-dichloro-N-(2-carboxy-3-nitrophenyl)acetamide.
科学的研究の応用
2,2-dichloro-N-(2-methyl-3-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2-dichloro-N-(2-methyl-3-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,2-dichloro-N-(2-methylphenyl)acetamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2,2-dichloro-N-(3-nitrophenyl)acetamide: Similar structure but with the nitro group in a different position, affecting its chemical and biological properties.
2,2-dichloro-N-(2-methyl-4-nitrophenyl)acetamide: Similar structure with the nitro group in the para position, which may influence its reactivity and interactions.
Uniqueness
2,2-dichloro-N-(2-methyl-3-nitrophenyl)acetamide is unique due to the specific positioning of the nitro and methyl groups on the phenyl ring. This arrangement can significantly impact its chemical reactivity, biological activity, and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups can create a unique electronic environment, influencing its interactions with other molecules.
特性
IUPAC Name |
2,2-dichloro-N-(2-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O3/c1-5-6(12-9(14)8(10)11)3-2-4-7(5)13(15)16/h2-4,8H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYMRXAHKKWADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
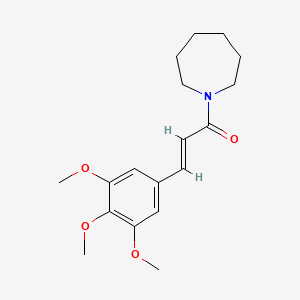
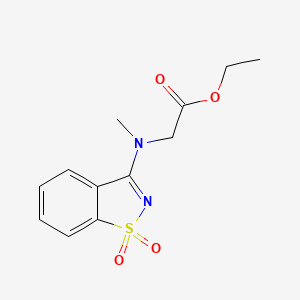
![3-({2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID](/img/structure/B5818012.png)
![4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5818019.png)
![methyl 4-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B5818021.png)
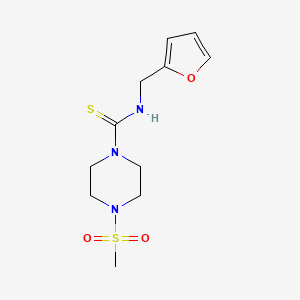
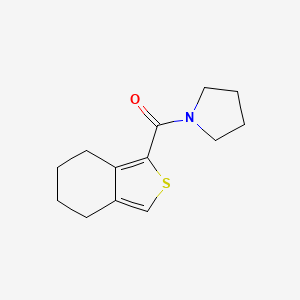
![2-[(2-Amino-2-oxoethyl)-naphthalen-2-ylsulfonylamino]acetamide](/img/structure/B5818040.png)
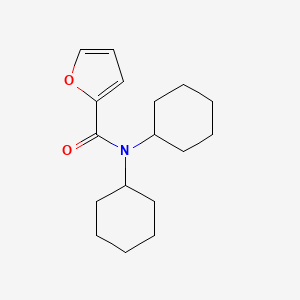
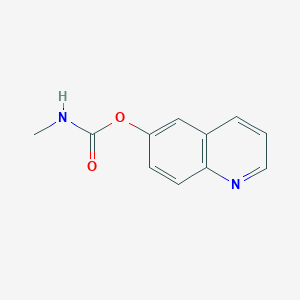
![2-[(4,6-dimethyl-2-quinazolinyl)amino]-5-methyl-4,6-pyrimidinediol](/img/structure/B5818067.png)
![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B5818083.png)
![ETHYL 2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE](/img/structure/B5818090.png)
